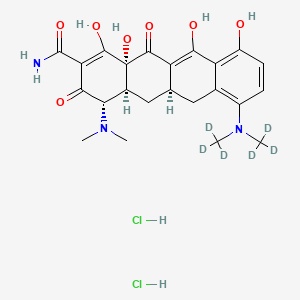

Minocycline-d6 Dihydrochloride

Description

Contextualizing Minocycline-d6 Dihydrochloride (B599025) as a Specialized Research Tool

Minocycline-d6 Dihydrochloride is the deuterated analog of Minocycline (B592863), a second-generation, semi-synthetic tetracycline (B611298). nih.govdrugbank.com Its value as a research tool is rooted in both the inherent properties of Minocycline and the specific advantages conferred by deuterium (B1214612) labeling.

Minocycline is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. nih.govwikipedia.orgfda.gov Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit of bacteria. wikipedia.orgontosight.ai Beyond its antimicrobial activity, Minocycline has been the subject of extensive research due to its non-antibiotic properties. These include anti-inflammatory, anti-apoptotic (preventing cell death), and neuroprotective effects. nih.govnih.govnih.gov

In a research context, these properties make Minocycline a valuable compound for investigating various biological pathways and disease models. For instance, its ability to inhibit microglial activation and matrix metalloproteinases has made it a tool for studying neuroinflammation and neurodegenerative processes in experimental models. nih.govnih.gov Its anti-inflammatory and immunomodulatory effects are also of significant interest in research exploring autoimmune and inflammatory conditions. nih.govnih.gov

| Investigated Property of Minocycline | Research Area of Interest |

| Anti-inflammatory | Models of neuroinflammation, autoimmune disorders. nih.govnih.gov |

| Neuroprotective | Studies on neurodegenerative disease models. nih.govnih.gov |

| Anti-apoptotic | Research into mechanisms of cell death. nih.govnih.gov |

| Inhibition of Matrix Metalloproteinases | Investigation of tissue remodeling and disease progression. wikipedia.org |

The primary rationale for incorporating deuterium into the Minocycline molecule to create this compound is to provide a high-fidelity internal standard for quantitative bioanalytical assays. scioninstruments.comaptochem.com In research settings, particularly in pharmacokinetic and metabolism studies, the accurate measurement of Minocycline concentrations in biological samples like plasma or tissue is crucial.

This compound, being chemically identical to Minocycline but with a higher mass due to the six deuterium atoms, is the ideal internal standard for mass spectrometry-based quantification. aptochem.comcerilliant.com When added to a biological sample, it behaves identically to the non-labeled Minocycline during sample extraction, chromatography, and ionization. scioninstruments.comaptochem.com This co-elution and similar behavior allow it to effectively normalize for any sample loss or variability in the analytical process, leading to highly accurate and reliable quantification of the parent drug. clearsynth.comcerilliant.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for ensuring the robustness and precision of the data generated in research studies. aptochem.com

Structure

2D Structure

Properties

Molecular Formula |

C23H29Cl2N3O7 |

|---|---|

Molecular Weight |

536.4 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1/i1D3,2D3;; |

InChI Key |

WFRONWCNHNRGLC-ZPEOJIAISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].Cl.Cl |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation and Chemical Precursors

Approaches to Regioselective Deuteration in Complex Organic Molecules

Regioselective deuteration involves the targeted placement of deuterium (B1214612) atoms at specific positions within a molecule. In complex structures like tetracyclines, this presents a significant chemical challenge due to the presence of multiple reactive sites.

Considerations for Deuterium Exchange Reactions in Tetracycline (B611298) Scaffolds

The tetracycline scaffold, the core structure of minocycline (B592863), is a complex polycyclic system with various functional groups. nih.gov This complexity necessitates careful consideration for deuterium exchange reactions to achieve regioselectivity. The acidic and basic functionalities throughout the molecule can influence the reactivity of adjacent C-H bonds, making some more susceptible to exchange than others.

Key considerations include:

Stereochemistry: The three-dimensional arrangement of atoms in the tetracycline molecule can sterically hinder or facilitate access of deuterating reagents to specific protons.

Electronic Effects: The electron-donating and withdrawing nature of the various substituents on the tetracycline ring system influences the acidity of neighboring protons, thereby affecting the ease of deuterium exchange.

Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the selectivity and efficiency of deuterium incorporation. For instance, certain transition-metal catalysts, like iridium complexes, have shown high efficiency for ortho-directed hydrogen isotope exchange (HIE) on aromatic rings. acs.org

Challenges and Strategies for Isotopic Purity in Synthesized Compounds

Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. nih.gov The presence of lower isotopologues, which are molecules with fewer deuterium atoms than desired, can affect the accuracy of analytical measurements. nih.gov

Challenges:

Under-deuteration: Incomplete deuterium incorporation can result from suboptimal reaction conditions or the use of reagents with low isotopic enrichment. nih.gov

Over-deuteration: The non-specific incorporation of deuterium at unintended positions can lead to the formation of isotopologue impurities. nih.gov

Isotope Scrambling: Deuterium atoms may migrate to other positions within the molecule under certain reaction conditions, leading to a mixture of isotopomers.

Strategies to Enhance Isotopic Purity:

High-Enrichment Reagents: Utilizing deuterium sources and reagents with very high isotopic enrichment is a primary strategy to maximize the incorporation of deuterium at the target sites.

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and reaction time is crucial to promote selective deuteration and minimize side reactions. mdpi.com

Chromatographic Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often necessary to separate the desired deuterated compound from its non-deuterated and partially deuterated counterparts. nih.gov

Analytical Characterization: Sophisticated analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for accurately determining the level of deuterium incorporation and isotopic purity. nih.gov

Detailed Synthesis Pathways of Minocycline-d6 Dihydrochloride (B599025)

The synthesis of Minocycline-d6 Dihydrochloride typically involves a multi-step process starting from a suitable precursor, followed by the introduction of deuterium atoms and subsequent purification.

Precursor Selection and Preparation for Deuterium Labeling

The synthesis of this compound often starts from a precursor that is readily available and can be chemically modified to introduce the deuterium labels. A common precursor for minocycline synthesis is 6-demethyl-6-deoxytetracycline. chemicalbook.com This compound can be derived from tetracycline through chemical or microbiological methods. chemicalbook.com Another approach involves starting with demeclocycline (B601452) hydrochloride and performing a dehydroxylation reaction to yield 6-deoxy-6-demethylaureomycin. google.com

The preparation of the precursor may involve several steps to introduce the necessary functional groups for the subsequent deuteration and amination reactions. For instance, nitration and subsequent reduction are common steps to introduce an amino group at the C7 position of the tetracycline ring. chemicalbook.com

Optimized Reaction Conditions for Deuterium Atom Incorporation

The key step in the synthesis of this compound is the incorporation of six deuterium atoms. This is typically achieved through reductive amination using a deuterated reagent. The amino group at the C7 position of the tetracycline precursor is reacted with a deuterated source of formaldehyde (B43269), such as paraformaldehyde-d2 or formaldehyde-d2, in the presence of a reducing agent.

To achieve the desired "d6" labeling on the two dimethylamino groups, a deuterated methylating agent is required. The reaction often involves the use of deuterated formaldehyde (DCDO) and a reducing agent. The reaction conditions, including the choice of solvent, catalyst, temperature, and pressure, must be carefully optimized to ensure efficient and selective deuterium incorporation. For example, a palladium on carbon (Pd/C) catalyst is often used for the reductive methylation step. chemicalbook.compatsnap.com

| Parameter | Condition | Reference |

| Deuterium Source | Deuterated formaldehyde (DCDO) | core.ac.uk |

| Catalyst | Palladium on carbon (Pd/C) | chemicalbook.compatsnap.com |

| Solvent | Ethanol, Methanol, or N,N-dimethylformamide | chemicalbook.compatsnap.com |

| Temperature | 20-70°C | chemicalbook.compatsnap.com |

| Pressure | Hydrogen atmosphere (if applicable) | patsnap.com |

Interactive Data Table: The table above summarizes typical reaction conditions for the reductive amination step in the synthesis of Minocycline, which can be adapted for the incorporation of deuterium.

Isolation and Purification Techniques for this compound

After the deuteration reaction, the resulting Minocycline-d6 must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts, including partially deuterated species.

Common isolation and purification techniques include:

Extraction: Liquid-liquid extraction is often used to separate the product from the reaction medium. A mixture of acetonitrile (B52724) and ethyl acetate (B1210297) has been shown to be effective for extracting minocycline. researchgate.net

Precipitation and Crystallization: The product can be precipitated from the solution by adjusting the pH or by adding a non-solvent. patsnap.com Subsequent crystallization can further enhance purity. The dihydrochloride salt is typically formed by treating the minocycline free base with hydrochloric acid. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired deuterated compound from closely related impurities. nih.gov Reversed-phase chromatography is commonly employed for the purification of tetracyclines. researchgate.net

Filtration: Filtration techniques, including the use of membrane separation, can be employed to remove particulate matter and for product collection. nih.govpatsnap.com

The final purified this compound is typically a solid that is characterized by various analytical methods to confirm its identity, purity, and the extent of deuterium incorporation.

Confirmation of Deuterium Incorporation and Compound Identity in Research Materials

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds like this compound. nih.gov This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecule, which in turn reveals the distribution of isotopologues. The presence of six deuterium atoms in this compound results in a predictable increase in its molecular weight compared to the unlabeled minocycline.

In practice, a sample of the synthesized this compound is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule. By comparing the intensities of these peaks, researchers can calculate the percentage of molecules that have been successfully labeled with six deuterium atoms, as well as the percentages of molecules with fewer or no deuterium atoms. This data is crucial for ensuring the quality and reliability of the labeled standard.

A computational method can be employed to predict the expected isotope distributions across a range of enrichments. nih.gov These predicted distributions are then compared to the experimental data obtained from the mass spectrometer. nih.gov This approach has been shown to be highly accurate, with measured enrichments often falling within 1.5% of the expected isotope distributions. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Description |

| Expected Molecular Weight (unlabeled) | The theoretical molecular weight of the non-deuterated minocycline dihydrochloride. |

| Observed Molecular Weight (labeled) | The measured molecular weight of the synthesized this compound, reflecting the mass increase due to the six deuterium atoms. |

| Isotopic Enrichment (%) | The percentage of the synthesized compound that contains the desired six deuterium atoms, as determined by the relative intensities of the isotopic peaks in the mass spectrum. |

| Isotopologue Distribution | The relative abundance of molecules containing 0, 1, 2, 3, 4, 5, or 6 deuterium atoms. |

While mass spectrometry confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact location of the deuterium atoms within the minocycline molecule. nih.gov Specifically, 1H (proton) and 2H (deuterium) NMR are utilized for this purpose.

In a 1H NMR spectrum of unlabeled minocycline, specific protons will produce signals at characteristic chemical shifts. When deuterium is substituted for a proton, the corresponding signal in the 1H NMR spectrum will disappear or be significantly reduced in intensity. By comparing the 1H NMR spectrum of this compound to that of its unlabeled counterpart, researchers can pinpoint the sites of deuteration.

Furthermore, a 2H NMR spectrum can be acquired, which will show signals corresponding to the deuterium atoms. The chemical shifts of these signals provide direct evidence of the positions of the deuterium labels on the molecular scaffold. This confirmation is vital to ensure that the deuterium atoms have been incorporated at the desired positions and have not undergone any unexpected rearrangements during the synthetic process.

Table 2: Illustrative NMR Data for Positional Confirmation of Deuterium in this compound

| NMR Technique | Expected Observation for this compound | Interpretation |

| 1H NMR | Disappearance or significant reduction of proton signals at the specific positions where deuterium has been incorporated. | Confirms the substitution of protons with deuterium at the intended sites. |

| 2H NMR | Appearance of signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms. | Provides direct evidence of the location of the deuterium labels. |

| 13C NMR | Can also be used to detect and identify principal degradation and isomerization products. nih.gov | Aids in the overall structural elucidation and purity assessment. nih.gov |

In addition to confirming the isotopic labeling, it is crucial to assess the chemical purity of the synthesized this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and two-dimensional liquid chromatography-quadrupole time-of-flight mass spectrometry (2D-LC-Q-TOF/MS), are employed for this purpose. nih.gov

HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A sample of the this compound is injected into the HPLC system, and a chromatogram is generated. The presence of a single major peak at the expected retention time indicates a high degree of purity. Any additional peaks would suggest the presence of impurities, such as starting materials, by-products of the synthesis, or degradation products. nih.gov

The use of a 2D-LC-Q-TOF/MS method allows for a more comprehensive analysis of related substances. nih.gov This advanced technique can separate and identify even minor impurities that may not be resolved by conventional HPLC. nih.gov Such detailed analysis is essential for ensuring that the this compound is suitable for its intended use as a high-quality research material or internal standard.

Table 3: Typical Chromatographic Purity Data for this compound

| Analytical Method | Parameter | Specification |

| HPLC | Purity (%) | Typically ≥98% |

| HPLC | Impurity Profile | Identification and quantification of any detectable impurities. |

| 2D-LC-Q-TOF/MS | Related Substances | Characterization of process-related substances and degradation products. nih.gov |

Advanced Bioanalytical Applications of Minocycline D6 Dihydrochloride

Development and Validation of Quantitative Bioanalytical Methods for Minocycline (B592863) Research

The establishment of reliable quantitative bioanalytical methods is a prerequisite for preclinical and clinical research. These methods must undergo rigorous validation to ensure that the data generated are accurate and reproducible.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological fluids. nih.gov This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of analytes. nih.gov In minocycline research, LC-MS/MS methods have been extensively developed for its determination in various biological matrices, including human plasma and urine. nih.govnih.govbris.ac.uknih.govresearchgate.net These methods typically involve a chromatographic separation step to isolate minocycline and its internal standard from endogenous matrix components, followed by detection using a mass spectrometer. nih.govbris.ac.uk The high specificity of LC-MS/MS is achieved through the monitoring of specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most effective approach to ensure the accuracy and precision of quantitative LC-MS/MS assays. Minocycline-d6 Dihydrochloride (B599025), a deuterated analog of minocycline, serves as an ideal internal standard for this purpose. In a study evaluating minocycline pharmacokinetics in critically ill adults, Minocycline-d6 was employed as the internal standard to ensure the reliability of the bioanalytical method. nih.gov Similarly, a preclinical study on a novel minocycline formulation utilized a deuterated internal standard (Minocycline-d7) for the quantification of minocycline in mouse and rat serum. The near-identical physicochemical properties of Minocycline-d6 to the unlabeled minocycline ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is critical for compensating for variations in sample processing and instrumental analysis.

A significant challenge in LC-MS/MS analysis of biological samples is the "matrix effect," where co-eluting endogenous components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.gov This can significantly impact the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard like Minocycline-d6 is a powerful strategy to mitigate these effects. Because Minocycline-d6 has a very similar chemical structure and chromatographic behavior to minocycline, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. For this correction to be accurate, it is crucial that the analyte and the internal standard co-elute. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight separation between the deuterated standard and the analyte, which could compromise the correction. Therefore, chromatographic conditions must be carefully optimized to ensure complete co-elution.

Method Validation Parameters for Assays Employing Isotopic Standards in Research Settings

To ensure the reliability of bioanalytical data, methods employing isotopic standards must be thoroughly validated according to established guidelines. This validation process assesses several key parameters.

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs. In preclinical studies, this is typically assessed by analyzing blank matrix samples (e.g., plasma or tissue homogenates from untreated animals) to ensure no interfering peaks are present at the retention time of minocycline and its internal standard. For instance, in a study determining minocycline in rat plasma and brain, the method demonstrated satisfactory specificity with no interference from endogenous components. omicsonline.org The high selectivity of LC-MS/MS, achieved by monitoring specific mass transitions, is a key advantage in this regard.

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range defines the upper and lower concentrations for which the assay is accurate and precise. The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Preclinical studies have established these parameters for minocycline in various animal models. For example, a preclinical validation of a minocycline formulation in mouse and rat serum established a lower limit of quantification (LLOQ) of 20 ng/mL for mouse serum and 5 ng/mL for rat serum. Another study determining minocycline in rat plasma and brain reported a linear range with a lower limit of quantification of 50 ng/mL. omicsonline.org

Below are interactive data tables summarizing typical validation parameters from preclinical studies.

Table 1: Linearity and Calibration Range of Minocycline in Preclinical Samples

| Biological Matrix | Animal Model | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Rat Plasma | Rat | Tetracycline (B611298) | 50 - 2000 | >0.99 |

| Mouse Serum | Mouse | Minocycline-d7 | 20 - 1000 | >0.99 |

| Rat Brain Homogenate | Rat | Demeclocycline (B601452) | 50 - 2000 | >0.99 |

Table 2: Sensitivity (LLOQ) of Minocycline in Preclinical Samples

| Biological Matrix | Animal Model | Internal Standard | LLOQ (ng/mL) |

| Rat Serum | Rat | Minocycline-d7 | 5 |

| Mouse Serum | Mouse | Minocycline-d7 | 20 |

| Rat Plasma | Rat | Tetracycline | 50 |

| Rat Brain Homogenate | Rat | Demeclocycline | 50 |

Assessment of Accuracy and Precision through Quality Control Samples

The validation of an analytical method is crucial to ensure its reliability. Accuracy and precision are key parameters evaluated during this process, often using Quality Control (QC) samples. For methods involving the quantification of minocycline, and by extension the use of its deuterated internal standard, accuracy is assessed by determining the closeness of the measured concentration to the true concentration. This is typically expressed as a percentage of recovery. Precision is the measure of the repeatability of the method, evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision), and is expressed as the relative standard deviation (%RSD).

Validation studies for minocycline hydrochloride analysis using High-Performance Liquid Chromatography (HPLC) follow guidelines such as those from the International Council for Harmonisation (ICH). tsijournals.com In these studies, accuracy is often determined through recovery experiments by adding known amounts of the analyte to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150%). tsijournals.com The precision of the method is demonstrated by low %RSD values for repeated measurements. The use of Minocycline-d6 Dihydrochloride as an internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) methods to achieve the high levels of accuracy and precision required, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Table 1: Illustrative Accuracy and Precision Data for Minocycline Analysis This table is generated based on typical validation parameters for HPLC methods.

| QC Level | Concentration Added (µg/mL) | Concentration Found (µg/mL, mean) | Accuracy (% Recovery) | Precision (% RSD) |

| Low | 50 | 49.5 | 99.0% | < 2.0% |

| Medium | 100 | 101.2 | 101.2% | < 1.5% |

| High | 150 | 149.1 | 99.4% | < 1.0% |

Recovery and Process Efficiency in Sample Preparation

Sample preparation is a critical step in bioanalysis that can significantly impact the outcome of the assay. The goal is to extract the analyte from a complex biological matrix (like serum or tissue) with high and reproducible efficiency. Recovery is the measure of the efficiency of this extraction process. For minocycline, various extraction techniques have been employed, including solid-phase extraction (SPE). nih.gov

In one study using SPE with a C18 cartridge to extract minocycline from tissue and serum, the drug recovery was found to be 61%. nih.gov this compound is instrumental in this context. By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, it acts as a tracer for the analyte. Any loss of the analyte during the multi-step sample preparation will be mirrored by a proportional loss of the internal standard. This allows for accurate correction, ensuring that the final calculated concentration of the analyte is not skewed by extraction inefficiencies. This normalization is a key advantage of using a stable isotope-labeled internal standard.

Table 2: Example of Minocycline Recovery Data

| Extraction Method | Matrix | Analyte | Average Recovery | Reference |

| Solid-Phase Extraction (C18) | Tissue and Serum | Minocycline | 61% | nih.gov |

| Protein Precipitation | Serum | Minocycline | >85% | mdpi.com |

Stability Assessment of this compound within Analytical Systems

The stability of both the analyte and the internal standard under various conditions is a critical component of method validation. Minocycline, and by extension its deuterated form, must remain stable throughout the analytical process, from sample collection and storage to the final measurement. Studies have investigated the stability of minocycline hydrochloride in different solutions and at various temperatures. core.ac.uknih.gov

Solutions of minocycline have shown good stability at pH values between 4.2 and 5.2, maintaining over 90% of their initial potency after one week at 25°C. core.ac.uk In intravenous solutions like 5% dextrose and 0.9% sodium chloride, minocycline was found to be stable, with its concentration declining by only 8% at 24°C and 2% at 4°C over seven days. core.ac.uk As a stable isotope-labeled analog, this compound is expected to have virtually identical chemical and physical stability to the unlabeled compound. medchemexpress.com This ensures that it degrades at the same rate as the analyte, if at all, providing reliable quantification even if some degradation occurs post-extraction.

High-Throughput Analytical Approaches in Early Drug Discovery Research

Early drug discovery research necessitates the analysis of a large number of samples, making high-throughput screening (HTS) methods essential. These approaches prioritize speed and efficiency without compromising the quality of the data.

Automation in Sample Handling and Chromatographic Analysis

To facilitate high-throughput analysis, automation is heavily integrated into the bioanalytical workflow. Modern HPLC and LC-MS/MS systems are equipped with autosamplers that can handle dozens or hundreds of samples without manual intervention. tsijournals.comsielc.com These systems are controlled by sophisticated software that manages sample injection, chromatographic separation, and data acquisition. tsijournals.com This level of automation not only increases the speed of analysis but also improves reproducibility by minimizing human error. For minocycline analysis, automated systems can perform rapid separations, with some methods achieving retention times as short as 2.5 minutes, greatly facilitating the analysis of large sample batches. nih.gov

Role of Deuterated Standards in Expediting Preclinical Quantification

In preclinical research, such as pharmacokinetic studies in animal models, numerous samples are generated that require rapid and reliable quantification. mdpi.com Deuterated internal standards like this compound play a pivotal role in expediting this process. mdpi.comresearchgate.net The use of an isotope-labeled standard in LC-MS/MS analysis allows for simpler and faster sample preparation methods, such as "dilute-and-shoot" or protein precipitation, to be used. mdpi.com These methods are quicker than more complex procedures like liquid-liquid extraction or solid-phase extraction.

The deuterated standard co-elutes with the non-labeled drug, allowing for on-the-fly correction for matrix effects and instrument variability, which are common challenges in high-throughput analysis. mdpi.comresearchgate.net This robust approach reduces the need for extensive cleanup, saving time and resources. For instance, in preclinical studies quantifying minocycline in mouse and rat serum, a deuterated internal standard was essential for normalization and achieving the necessary lower limit of quantification (LLOQ), which was established at 20 ng/mL for mouse serum and 5 ng/mL for rat serum. mdpi.com This demonstrates the enabling role of deuterated standards in generating reliable data efficiently in a preclinical setting.

Pharmacokinetic and Metabolic Investigations Employing Minocycline D6 Dihydrochloride in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental to early drug discovery, providing initial estimates of a compound's metabolic fate in the body. fda.gov These studies help predict pharmacokinetic parameters such as clearance and potential drug-drug interactions. bath.ac.uk Minocycline-d6 Dihydrochloride (B599025) is primarily used in this context as an internal standard for the precise quantification of minocycline (B592863) during these assays.

The metabolic stability of a drug candidate is a key predictor of its in vivo half-life and dosing regimen. bath.ac.uk This is commonly evaluated using subcellular fractions like liver microsomes or intact cells such as hepatocytes. fda.govnih.gov Liver microsomes are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism. fda.govbath.ac.ukresearchgate.net

In a typical metabolic stability assay, the test compound (minocycline) is incubated with pooled liver microsomes (from preclinical species like rats or mice, or from humans) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic reactions. nih.gov The concentration of the parent drug is measured at various time points by liquid chromatography-tandem mass spectrometry (LC-MS/MS). newmicrobiologica.org In this analytical process, Minocycline-d6 is added to the samples as an internal standard to correct for variations in sample processing and instrument response, ensuring highly accurate quantification. bath.ac.ukinvivochem.cnmedchemexpress.com

The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for that drug. nih.gov

Table 1: Representative Data from a Metabolic Stability Assay in Liver Microsomes This table is an illustrative example of the type of data generated in such studies and does not represent actual results for Minocycline-d6.

| Time (minutes) | Minocycline Concentration (µM) | Percent Remaining |

|---|---|---|

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.65 | 65% |

| 30 | 0.42 | 42% |

From this data, parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. While specific CLint values for Minocycline-d6 are not available in published literature, its use is integral to obtaining these precise measurements for minocycline itself.

Understanding how a drug is metabolized is crucial for identifying potentially active or toxic metabolites. Studies in humans have shown that minocycline is metabolized, with major pathways being 9-hydroxylation and N-demethylation of the dimethylamino group at position 4. invivochem.cn

Deuterium (B1214612) labeling is a powerful technique for elucidating these metabolic pathways. Minocycline-d6 contains six deuterium atoms, presumably replacing the six hydrogens on the two N-methyl groups. When Minocycline-d6 is incubated in a metabolic system, its metabolites can be readily distinguished from those of the non-labeled drug by mass spectrometry. For instance, the N-demethylation of minocycline would result in a loss of a CH3 group (15 amu), while the N-demethylation of Minocycline-d6 would result in a loss of a CD3 group (18 amu). This mass shift provides a clear signature for tracking the fate of the labeled part of the molecule.

LC-MS/MS is the definitive analytical technique for identifying and quantifying drug metabolites. newmicrobiologica.org When analyzing samples from in vitro or in vivo studies, chromatograms can be complex. The use of a deuterated standard like Minocycline-d6 is essential. In practice, Minocycline-d6 serves as an ideal internal standard for the quantification of minocycline and its known metabolites. invivochem.cnmedchemexpress.com

Furthermore, the "metabolite hunting" process can be enhanced by comparing the mass spectra of samples from incubations with minocycline versus those with Minocycline-d6. The characteristic mass shift (e.g., +6 amu for the parent drug, or a different shift for a fragment containing the label) helps to pinpoint potential metabolites of the parent compound that might otherwise be lost in the biological background noise. This approach is particularly useful for identifying minor or novel metabolites. Research on minocycline has identified its 4-epimer as well as metabolites like 9-hydroxyminocycline (B571545) and N-demethylated derivatives. invivochem.cn

Table 2: Known Metabolites of Minocycline Identified in Preclinical and Clinical Studies

| Compound | Description |

|---|---|

| 4-Epiminocycline | An epimer of minocycline, likely formed through chemical degradation rather than enzymatic metabolism. invivochem.cn |

| 9-Hydroxyminocycline | A principal metabolite formed via hydroxylation. invivochem.cn |

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). If the cleavage of this bond is the rate-limiting step in an enzyme-catalyzed reaction, the reaction will proceed more slowly for the deuterated compound. This phenomenon is known as the kinetic isotope effect (KIE).

Investigating the KIE can provide profound insight into enzymatic reaction mechanisms. For minocycline, a major metabolic pathway is N-demethylation, which involves the enzymatic cleavage of a C-H bond on one of the methyl groups. By comparing the rate of N-demethylation of minocycline with that of Minocycline-d6 in a system like liver microsomes, researchers could determine the KIE. A significant KIE (a ratio of rates kH/kD > 1) would provide strong evidence that the initial C-H bond cleavage is the slowest, rate-determining step in the metabolic pathway. While this is a well-established principle and Minocycline-d6 is an ideal candidate for such a study, specific KIE data for its biotransformation are not found in the reviewed literature.

Preclinical Absorption, Distribution, Excretion (ADE) Studies in Animal Models

Following in vitro characterization, the pharmacokinetic profile of a drug is studied in whole animal models to understand its absorption, distribution, and excretion (ADE).

Deuterated compounds like Minocycline-d6 are excellent tools for in vivo ADE studies. They can be used as tracers that can be administered alongside the non-labeled drug. For instance, in a preclinical model such as a rat or pig, a study could involve the oral administration of minocycline and a simultaneous intravenous (IV) microdose of Minocycline-d6. By measuring the concentrations of both the labeled and non-labeled drug in the plasma over time, researchers can precisely determine the absolute oral bioavailability of minocycline without the confounding factor of inter-animal or day-to-day variability.

Preclinical studies in pigs have shown that following administration, minocycline concentrations can be significantly higher in intestinal contents than in plasma, highlighting its complex distribution. In studies evaluating topical formulations in minipigs and rats, Minocycline-d6 was used as the internal standard to quantify minocycline levels in both skin and plasma, demonstrating its critical role in obtaining reliable exposure data. invivochem.cnmedchemexpress.com While these studies confirm the utility of Minocycline-d6 in the analysis of in vivo samples, specific ADE studies using it as a tracer were not identified.

Mechanistic Research and Molecular Interactions Using Isotopic Tracers Preclinical/in Vitro

Elucidating Target Engagement and Ligand-Binding Dynamics

Isotopically labeled minocycline (B592863), such as Minocycline-d6 Dihydrochloride (B599025), is instrumental in precisely defining how the drug interacts with its biological targets.

In vitro receptor binding assays are crucial for determining the affinity and specificity of a drug for its target receptors. The use of deuterated minocycline analogs in these assays would allow for highly sensitive and specific quantification of bound and unbound drug. This is particularly valuable for distinguishing the experimental drug from other substances in the assay medium. While the primary antibacterial target of minocycline is the bacterial ribosome, its neuroprotective and anti-inflammatory effects suggest interactions with various molecular targets within mammalian cells.

Understanding where a drug accumulates within a cell is key to elucidating its mechanism of action. Isotopic labeling enables the tracking of Minocycline-d6 Dihydrochloride as it partitions into different subcellular compartments. Techniques such as autoradiography or advanced mass spectrometry imaging can be applied to cell cultures to visualize and quantify the distribution of the deuterated compound in the nucleus, mitochondria, cytoplasm, and other organelles. This information is critical for understanding its off-target effects, including its anti-inflammatory and neuroprotective properties. Minocycline is known to penetrate tissues well, including crossing the blood-brain barrier. wikipedia.orgnih.gov

The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion. Equilibrium dialysis is a standard method to determine the fraction of a drug that is bound to plasma proteins. nih.govnih.govenamine.net In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The unbound drug diffuses across the membrane until equilibrium is reached.

The use of this compound in such assays, coupled with LC-MS analysis, allows for precise quantification of the drug in both compartments, leading to an accurate determination of its plasma protein binding characteristics. Minocycline has a reported plasma protein binding of 70 to 75%. wikipedia.org

Table 1: Illustrative Data from Equilibrium Dialysis for Minocycline (Note: This data is representative of findings for minocycline, not specifically this compound)

| Parameter | Value | Method |

|---|---|---|

| Plasma Protein Binding (%) | 70-75% | Equilibrium Dialysis |

| Primary Binding Protein | Albumin | Not specified |

Cellular and Biochemical Mechanism of Action Studies

The pleiotropic effects of minocycline beyond its antibacterial activity are a subject of intense research.

Minocycline has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of in vitro and preclinical models. wikipedia.orgnih.govnih.govnih.gov These effects are attributed to its ability to inhibit microglial activation, reduce the production of pro-inflammatory cytokines, and modulate apoptotic pathways.

In cellular models, minocycline has been shown to:

Inhibit the expression of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS). nih.govdiabetesjournals.org

Suppress the activation of microglia, the resident immune cells of the central nervous system. nih.govdiabetesjournals.org

Inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. nih.gov

Reduce apoptosis by inhibiting caspase-1 and caspase-3 expression. nih.govdiabetesjournals.org

Attenuate the phosphorylation of p38 MAPK, a key signaling molecule in inflammatory pathways. nih.gov

The use of this compound in these cellular models would facilitate precise quantification of its uptake and correlation with the observed downstream effects.

Table 2: Summary of Minocycline's Anti-inflammatory and Neuroprotective Effects in Cellular Models (Note: This data is representative of findings for minocycline, not specifically this compound)

| Cellular Model | Observed Effect | Molecular Mechanism |

|---|---|---|

| Microglia-derived cell lines (e.g., BV-2) | Reduced secretion of inflammatory cytokines (IL-6, IL-1β) | Inhibition of LPS-stimulated pathways |

| Primary neuronal cultures | Protection against excitotoxicity | Inhibition of p38 MAPK phosphorylation |

| Mixed neuron/glia cell cultures | Inhibition of glutamate-induced excitotoxicity | Reduced IL-1β release |

| Alveolar macrophages | Decreased activation of NF-κB and secretion of inflammatory cytokines | Alteration of the activation status within the signaling cascade |

The primary antibacterial mechanism of minocycline, like other tetracycline (B611298) antibiotics, involves the inhibition of protein synthesis in bacteria. wikipedia.org It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal A-site. nih.govnih.govmdpi.com This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Studies using isotopically labeled tetracyclines have been fundamental in elucidating these binding interactions. The use of this compound would allow for precise kinetic and stoichiometric measurements of its binding to the bacterial ribosome. This can help in understanding the subtle differences in its activity against various bacterial species and the mechanisms of resistance.

Table 3: Minocycline's Antibacterial Mechanism of Action (Note: This data is representative of findings for minocycline, not specifically this compound)

| Target | Mechanism of Action | Effect |

|---|---|---|

| Bacterial 30S ribosomal subunit | Binds to the 16S rRNA, preventing aminoacyl-tRNA from binding to the A-site. | Inhibition of protein synthesis. |

Modulation of Molecular Pathways (e.g., HIF-1α, p53, AKT/mTOR) in Research Models

In preclinical and in vitro research, minocycline has demonstrated significant effects on key molecular pathways involved in cellular stress, survival, and proliferation. While studies may not always specify the use of the deuterated form, this compound, the isotopic labeling is not expected to alter the fundamental biological activity of the parent compound. The following findings on minocycline's interaction with critical signaling cascades are therefore considered representative.

Hypoxia-Inducible Factor-1α (HIF-1α): Minocycline has been identified as an inhibitor of HIF-1α, a critical transcription factor in cellular adaptation to low oxygen levels (hypoxia). In various research models, including ovarian cancer cell lines, minocycline has been shown to negatively regulate HIF-1α protein levels in a concentration-dependent manner. This effect is achieved through the induction of its degradation by a mechanism that is independent of prolyl-hydroxylation. By promoting the degradation of HIF-1α, minocycline can interfere with hypoxia-induced signaling that is often implicated in tumor progression and angiogenesis.

p53: Research has indicated that minocycline's effect on HIF-1α is associated with an upregulation of the tumor suppressor protein p53. In ovarian cancer models, treatment with minocycline led to an enhancement of p53 protein levels. The activation of p53 can, in turn, contribute to the suppression of HIF-1α, creating a feedback loop that helps to control cellular responses to hypoxic stress and inhibit cancer cell survival.

AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Preclinical studies have shown that minocycline can suppress the AKT/mTOR pathway. This inhibition is observed through the reduced phosphorylation of key downstream effectors of mTOR, such as p70S6K and 4E-BP1. The inactivation of the AKT/mTOR cascade by minocycline is another mechanism that contributes to its anti-proliferative and pro-apoptotic effects in various research settings.

The collective modulation of these interconnected pathways highlights the potential of minocycline as a tool in mechanistic studies aimed at understanding and targeting cellular responses to stress and disease.

Table 1: Summary of Minocycline's Effects on Key Molecular Pathways in Preclinical Research

| Pathway | Effect of Minocycline | Research Model Examples |

| HIF-1α | Inhibition/Downregulation | Ovarian cancer cell lines |

| p53 | Upregulation/Activation | Ovarian cancer models |

| AKT/mTOR | Suppression/Inactivation | Various cancer cell lines |

Biomarker Discovery and Validation in Preclinical Research

Absolute Quantification of Endogenous and Exogenous Biomarkers using Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the precise and accurate absolute quantification of molecules in complex biological samples. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound, as a deuterium-labeled analog of minocycline, is an ideal internal standard for the quantification of minocycline itself in pharmacokinetic and therapeutic drug monitoring studies. veeprho.com

The principle of SID-MS involves adding a known amount of the stable isotope-labeled internal standard (e.g., Minocycline-d6) to a biological sample containing the analyte (e.g., minocycline). The internal standard and the analyte exhibit nearly identical chemical and physical properties during sample preparation, extraction, and chromatographic separation. This co-elution allows for the correction of any sample loss or variability during the analytical process. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratio (m/z). The absolute concentration of the analyte is then determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard. nih.gov

While Minocycline-d6 is primarily used to quantify minocycline, the methodology of using deuterated internal standards is widely applied in biomarker research for the absolute quantification of a vast array of endogenous and exogenous compounds. For instance, a similar approach has been used to quantify biomarkers of elastin degradation, such as desmosine and isodesmosine, in biological tissues. In such studies, a synthesized deuterated internal standard, desmosine-d4, is used to accurately measure the levels of the endogenous biomarkers, providing critical information in diseases associated with elastin breakdown. nih.gov

This technique offers high specificity and sensitivity, making it a gold standard for biomarker validation in preclinical research. The use of stable isotope-labeled internal standards minimizes matrix effects and provides a reliable method for obtaining absolute concentration values, which is essential for the validation of new biomarkers. nih.govresearchgate.net

Table 2: Representative Data for Absolute Quantification of a Biomarker using SID-MS

This table illustrates a hypothetical example of how data from a stable isotope dilution mass spectrometry experiment for the quantification of an endogenous biomarker might be presented.

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |

| Blank | 0 | 150,000 | 0.000 | Below Limit of Quantification |

| Standard 1 | 1,500 | 152,000 | 0.010 | 1.0 |

| Standard 2 | 7,600 | 151,000 | 0.050 | 5.0 |

| Standard 3 | 15,200 | 150,500 | 0.101 | 10.0 |

| Preclinical Sample A | 5,300 | 149,000 | 0.036 | 3.6 |

| Preclinical Sample B | 12,800 | 153,000 | 0.084 | 8.4 |

Role in Early Drug Discovery and Development Research Preclinical Focus

Lead Optimization and Structure-Activity Relationship (SAR) Studies

In the intricate process of lead optimization, medicinal chemists systematically modify a lead compound to enhance its beneficial properties while minimizing undesirable ones. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features of a molecule influence its biological activity.

The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), is a technique known as deuteration. nih.gov This subtle structural change can significantly alter a drug's metabolic profile without changing its fundamental pharmacological activity. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the kinetic isotope effect (KIE). nih.gov When a C-H bond is cleaved during a rate-determining step of a drug's metabolism, substituting hydrogen with deuterium can slow down this metabolic process. nih.gov

In the context of Minocycline (B592863), studying a deuterated analogue like Minocycline-d6 Dihydrochloride (B599025) can help researchers in SAR studies to:

Identify Metabolic Soft Spots: Pinpoint the specific sites on the Minocycline molecule that are most susceptible to metabolic breakdown (e.g., by cytochrome P450 enzymes). nih.gov If deuteration at a particular position leads to a marked increase in metabolic stability, it confirms that this position is a primary site of metabolism.

Improve Pharmacokinetic Profiles: By understanding the metabolic liabilities, medicinal chemists can design new analogues with structural modifications at these "soft spots" to improve properties such as half-life and systemic exposure. researchgate.net The insights gained from deuterated analogues like Minocycline-d6 can guide the synthesis of next-generation tetracyclines with potentially enhanced metabolic stability. nih.govbiomedres.usbris.ac.ukarxiv.org

The use of deuterated compounds in this manner allows for a more rational approach to drug design, aiming to create molecules with optimized durability and performance in a biological system. nih.gov

| Property Investigated | Observation with Deuterated Analogue | Implication for SAR Studies |

|---|---|---|

| Metabolic Stability | Slower rate of metabolism compared to non-deuterated parent drug. nih.gov | Identifies metabolically vulnerable positions ("soft spots") on the molecule. nih.gov |

| Pharmacokinetics (PK) | Increased half-life and systemic exposure (AUC). researchgate.net | Informs structural changes to improve drug exposure and potentially reduce dosing frequency. nih.gov |

| Metabolite Profile | Reduced formation of specific metabolites. researchgate.net | Guides modifications to minimize the production of toxic or inactive metabolites. |

Formulation Research and Stability Assessment for Research Use

Developing a stable formulation is crucial for ensuring that a drug candidate can be reliably studied in preclinical models. Stability studies are conducted to understand how a compound behaves under various conditions over time.

While direct, extensive stability data on Minocycline-d6 Dihydrochloride in various research formulations is not widely published, its principal role is as an internal standard for quantifying its non-deuterated counterpart, Minocycline. nih.gov The reliability of any analytical method hinges on the stability of the internal standard under the conditions of the experiment. Therefore, this compound is selected for this purpose because it is chemically almost identical to Minocycline and is assumed to have very similar stability characteristics during sample preparation, storage, and analysis. researchgate.net

In studies evaluating the stability of Minocycline in topical formulations, Minocycline-d6 was used as the internal standard in the HPLC-MS/MS analytical method. nih.gov The analyte (Minocycline) was extracted from various formulations stored at room temperature and protected from light over 28 days. nih.gov The consistent performance of Minocycline-d6 as an internal standard throughout these studies implies its own stability under these specific analytical and short-term storage conditions. nih.gov Stress degradation studies on Minocycline have shown it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. nih.gov It is inferred that Minocycline-d6 would exhibit similar degradation pathways.

| Formulation Type | Storage Condition | Study Duration | Analytical Method | Role of this compound |

|---|---|---|---|---|

| Hydrophilic and Lipophilic Topical Formulations | Room Temperature (~25°C), Protected from Light | 28 days | LC-MS/MS | Internal Standard for accurate quantification of Minocycline concentration over time. nih.gov |

| Plasma Samples | Room Temperature, Refrigerated, Freeze-Thaw Cycles, Long-term at -80°C | Up to 6 months | LC-MS/MS | Although a structural analogue was used in this specific study, deuterated minocycline is cited as a suitable, albeit more expensive, alternative. researchgate.net |

Analytical Support for Preclinical Toxicology Studies

Preclinical toxicology studies are essential for evaluating the safety profile of a new drug candidate before it can be tested in humans. fda.govbohrium.com A key component of these studies is toxicokinetics, which involves measuring the systemic exposure of the drug in the animal models to correlate it with any observed toxic effects.

Accurate and precise quantification of drug concentrations in biological matrices (e.g., plasma, tissue) is paramount in preclinical safety assessments. This compound plays a vital role as an internal standard in validated bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). nih.gov

The use of a stable isotope-labeled internal standard like Minocycline-d6 is the gold standard in quantitative bioanalysis for several reasons:

Similar Physicochemical Properties: Minocycline-d6 co-elutes chromatographically with the non-deuterated Minocycline and exhibits nearly identical behavior during sample extraction and ionization in the mass spectrometer. nih.gov

Correction for Variability: It effectively compensates for variations in sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume, ion suppression/enhancement), leading to higher accuracy and precision. nih.gov

Mass-Based Differentiation: The mass spectrometer can easily distinguish between the analyte (Minocycline) and the internal standard (Minocycline-d6) based on their mass-to-charge (m/z) ratio difference of 6 atomic mass units. nih.gov For instance, ion transitions of m/z 458.2 → 441.2 for Minocycline and m/z 464.2 → 447.2 for Minocycline-d6 can be monitored. nih.gov

By enabling reliable measurement of drug exposure in animal models (such as rats or minipigs), this compound is indispensable for establishing a clear relationship between the dose administered and the resulting systemic concentrations, which is fundamental to interpreting toxicology data. nih.govfda.gov

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). nih.gov |

| Analyte | Minocycline |

| Internal Standard (IS) | Minocycline-d6. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Monitored Ion Transition (Minocycline) | m/z 458.2 → m/z 441.2. nih.gov |

| Monitored Ion Transition (Minocycline-d6) | m/z 464.2 → m/z 447.2. nih.gov |

| Application | Quantification of Minocycline in biological matrices (e.g., plasma, skin extracts) from preclinical studies. nih.gov |

Isotopic Stability and Degradation Studies of Minocycline D6 Dihydrochloride in Research Contexts

Chemical Stability under Relevant Research Conditions

The stability of Minocycline-d6 Dihydrochloride (B599025) is paramount for its function as an internal standard. Its degradation profile is generally comparable to that of unlabeled minocycline (B592863), but the integrity of the deuterium (B1214612) label is a unique consideration. Studies on minocycline have established that it is susceptible to degradation under various conditions, including acidic and basic environments, oxidation, and photodegradation. nih.gov

The degradation of minocycline in aqueous solutions is known to follow first-order kinetics and is influenced by pH, temperature, and the presence of oxygen. nih.gov Common degradation pathways for tetracyclines include epimerization, dehydration, and cleavage of the ring structure. For minocycline specifically, degradation can involve deamidation reactions, C-C bond breakage, and hydroxylation. researchgate.net

Oxidative degradation is a key consideration for the isotopic integrity of Minocycline-d6. The deuterium labels in this compound are located on the two methyl groups of the 7-dimethylamino substituent. A primary metabolic pathway for minocycline in biological systems is the oxidative N-demethylation of this group. This process involves the enzymatic cleavage of a C-H bond. In Minocycline-d6, the analogous C-D bonds are substantially stronger. Due to the deuterium kinetic isotope effect, the rate of N-demethylation is expected to be significantly reduced. nih.gov This enhanced stability at the site of deuteration is a primary reason for using such labeled compounds in metabolic research, as it can slow the formation of certain metabolites, thereby altering the pharmacokinetic profile. nih.gov

Table 1: Comparative Bond Strength and Susceptibility to Oxidative Cleavage

| Bond Type | Relative Bond Energy | Susceptibility to Enzymatic Cleavage (e.g., N-demethylation) | Impact on Minocycline-d6 Integrity |

|---|---|---|---|

| Carbon-Hydrogen (C-H) | Standard | Higher | Site of metabolism in unlabeled minocycline. |

| Carbon-Deuterium (C-D) | Higher (Stronger) | Lower | Metabolism at this site is slowed, enhancing stability of the labeled group. |

Tetracycline (B611298) antibiotics as a class are known to be sensitive to light. nih.gov Studies have demonstrated that minocycline undergoes photodegradation. nih.gov The process for tetracyclines can involve both direct photolysis and sensitization reactions. mdpi.com The core tetracyclic ring system is the chromophore responsible for absorbing light, and its subsequent degradation is not directly dependent on the isotopic composition of the peripheral 7-dimethylamino group. Therefore, Minocycline-d6 Dihydrochloride is expected to exhibit photosensitivity similar to its non-deuterated counterpart.

Exposure to light, particularly UV radiation, can lead to the formation of various degradation products, compromising the purity of the analytical standard. researchgate.net To ensure the integrity of this compound, it must be handled and stored with protection from light. Standard laboratory practice involves using amber vials or containers wrapped in aluminum foil and minimizing exposure to ambient light during experimental procedures. For long-term storage, the compound is typically kept in a dry state at low temperatures (e.g., -20°C) to mitigate both photolytic and hydrolytic degradation.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Reason |

|---|---|---|

| Light | Store in darkness (e.g., amber vial, foil-wrapped) | To prevent photolytic degradation of the tetracycline structure. nih.gov |

| Temperature | -20°C for long-term storage | To minimize thermal degradation and slow potential hydrolytic reactions in case of moisture presence. |

| Atmosphere | Store as a dry solid under inert gas if possible | To prevent oxidation and hydrolysis. nih.gov |

Assessment of Deuterium Exchange and Isotopic Fidelity

Isotopic fidelity refers to the retention of the deuterium labels on the molecule. For Minocycline-d6 to be a reliable standard, the rate of exchange between its deuterium atoms and protons from solvents or biological fluids must be negligible.

The potential for deuterium loss is a critical parameter in evaluating the suitability of a labeled standard. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) can readily exchange with protons in aqueous or protic solvents. However, the deuterium labels in Minocycline-d6 are in C-D bonds on the N-dimethyl groups. These bonds are covalent and non-acidic, making them highly resistant to back-exchange under typical physiological and analytical pH conditions. researchgate.net

The primary method for assessing isotopic fidelity and quantifying any potential deuterium loss is high-resolution mass spectrometry (MS). nih.gov By analyzing the mass spectrum of the compound, researchers can determine the isotopic distribution and confirm the mass difference between the labeled and unlabeled compound. Any significant deviation from the expected mass or the appearance of ions corresponding to partially deuterated or non-deuterated forms would indicate a loss of isotopic integrity. This analysis can be performed after exposing the compound to various conditions, such as incubation in biological matrices (plasma, tissue homogenates) or storage in different solvent systems.

Table 3: Analytical Methods for Assessing Isotopic Fidelity of Minocycline-d6

| Technique | Principle | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of mass-to-charge (m/z) ratio. | Confirms molecular formula, determines isotopic purity, and detects any mass shifts due to deuterium loss. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the parent ion to produce daughter ions. | Confirms the location of the deuterium labels within the molecule's structure by analyzing the mass of fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of specific nuclei based on their magnetic properties. | Absence of proton signals at the labeled positions confirms deuteration. 2H NMR can also be used for direct detection. |

While the C-D bonds in Minocycline-d6 are generally stable, several factors could theoretically influence the rate of isotopic exchange, although the probability remains low under standard conditions.

Extreme pH: Highly acidic or basic conditions could potentially promote exchange, but this would likely be accompanied by the rapid degradation of the entire tetracycline molecule. nih.govnih.gov

Temperature: Elevated temperatures increase the rate of all chemical reactions, including potential exchange and degradation. nih.gov

Catalysis: Certain metal ions or enzymatic processes could theoretically catalyze H/D exchange. However, for non-acidic C-D bonds, this is uncommon outside of specific enzymatic reactions designed to cleave that bond. usgs.gov

The most relevant mechanism for the "loss" of the deuterated group in a research context is not isotopic exchange but rather the metabolic cleavage of the entire methyl-d3 group (N-demethylation). As discussed, this process is significantly slowed by the KIE. Therefore, under the conditions typically used for bioanalytical sample processing and analysis, this compound demonstrates high isotopic fidelity, making it a reliable internal standard for quantitative studies.

Table 4: Factors Potentially Influencing Deuterium Exchange on Minocycline-d6

| Factor | Potential Influence | Likelihood in Research Context |

|---|---|---|

| pH | Extreme pH may promote exchange, but molecule degradation is a more significant issue. | Low; samples are typically buffered to physiological or neutral pH. |

| Temperature | High temperatures can increase reaction rates. | Low; samples are usually processed at room temperature or on ice and stored frozen. |

| Enzymatic Activity | Specific enzymes could potentially catalyze exchange or, more likely, cleave the C-D bond. | Low for exchange; cleavage is slowed by the kinetic isotope effect. |

| Solvent | Protic solvents are required for H/D exchange. | Moderate, as biological fluids are aqueous, but the C-D bond's stability minimizes risk. |

Future Directions and Emerging Applications of Deuterated Minocycline Analogues in Research

Advancements in Mass Spectrometry and Chromatographic Techniques for Isotopic Analysis

The precise and accurate analysis of deuterated compounds is fundamental to their application in research. Recent advancements in mass spectrometry (MS) and chromatography are significantly enhancing the ability to conduct detailed isotopic analysis of minocycline (B592863) analogues.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of minocycline and its deuterated forms in complex biological matrices. nih.govnih.gov The use of deuterated internal standards, such as Minocycline-d6, in pharmacokinetic studies allows for highly accurate quantification of the non-deuterated drug by correcting for matrix effects and variations in sample processing. nih.gov

Modern mass spectrometers offer high resolution and sensitivity, enabling the differentiation of minute mass differences between isotopologues. nih.gov This capability is crucial for determining the isotopic purity of deuterated standards and for tracking the metabolic fate of deuterated compounds. Advanced techniques such as electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) provide rapid and highly sensitive methods for characterizing the isotopic purity of deuterium-labeled compounds with minimal sample consumption. tandfonline.com

Future developments in chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), will offer even faster analysis times and improved separation efficiency, further refining the analysis of minocycline and its deuterated analogues.

Table 1: Advanced Analytical Techniques for Isotopic Analysis of Minocycline Analogues

| Technique | Application in Deuterated Minocycline Research | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantitative analysis in biological matrices, pharmacokinetic studies. nih.govnih.gov | High sensitivity, selectivity, and accuracy, especially with a deuterated internal standard. nih.gov |

| ESI-HRMS | Determination of isotopic purity of deuterated compounds. tandfonline.com | Rapid analysis, high sensitivity, low sample consumption. tandfonline.com |

| UHPLC | High-throughput analysis and improved separation of minocycline and its metabolites. | Faster analysis times, increased resolution. |

Integration of Multi-Omics Data with Stable Isotope-Labeled Pharmacokinetics

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with pharmacokinetic data from stable isotope-labeled compounds like Minocycline-d6 offers a powerful approach to understanding the systemic effects and mechanisms of action of minocycline. While specific multi-omics studies on deuterated minocycline are not yet prevalent, the framework for such research is well-established. nih.gov

By administering a deuterated minocycline analogue, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME). Simultaneously, multi-omics technologies can provide a global snapshot of the molecular changes occurring in response to the drug. For instance, transcriptomics can reveal changes in gene expression in target tissues, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.gov

This integrated approach could be particularly insightful in non-clinical studies exploring the non-antibiotic properties of minocycline, such as its anti-inflammatory and neuroprotective effects. acs.org For example, multi-omics profiling of neuronal cells treated with deuterated minocycline could elucidate the specific pathways modulated by the drug, potentially leading to the identification of new therapeutic targets.

Table 2: Potential Multi-Omics Applications in Deuterated Minocycline Research

| Omics Discipline | Potential Research Application | Expected Insights |

|---|---|---|

| Transcriptomics | Identify genes whose expression is altered by deuterated minocycline in models of neuroinflammation. | Understanding the molecular basis of minocycline's anti-inflammatory effects. |

| Proteomics | Profile changes in protein expression and signaling pathways in cancer cell lines treated with deuterated minocycline. | Elucidating the mechanisms behind minocycline's anti-cancer properties. |

| Metabolomics | Trace the metabolic fate of deuterated minocycline and its impact on cellular metabolism. researchgate.net | Mapping biotransformation pathways and identifying potential drug-metabolite interactions. |

Computational Chemistry and In Silico Modeling Aided by Isotopic Information

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development, and the availability of isotopic data from compounds like Minocycline-d6 can significantly enhance the predictive power of these models. thno.org

In silico models can be used to predict the ADME properties of drug candidates. nih.govsrce.hr By incorporating data on the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution, these models can more accurately predict the metabolic stability of deuterated compounds. researchgate.netresearchgate.net For minocycline, which is known to be metabolized in humans, predicting the impact of deuteration on its metabolic pathways could guide the design of new analogues with improved pharmacokinetic profiles. researchgate.net

Molecular docking simulations can be used to study the interaction of minocycline and its deuterated analogues with their biological targets, such as the bacterial ribosome or inflammatory enzymes. nih.govjuniperpublishers.com Isotopic information can help to refine these models by providing experimental data to validate and improve the accuracy of the simulations. A recent in silico study investigated the potential of minocycline to inhibit enzymes involved in the age-related decline of NAD⁺, suggesting a novel anti-aging application. Similar computational studies with deuterated analogues could explore if isotopic substitution enhances these inhibitory activities.

Table 3: In Silico Modeling Approaches for Deuterated Minocycline Research

| Modeling Approach | Application for Deuterated Minocycline | Potential Outcomes |

|---|---|---|

| ADME Prediction | Predict the absorption, distribution, metabolism, and excretion of Minocycline-d6. nih.gov | Guide the design of analogues with optimized pharmacokinetic properties. |

| Kinetic Isotope Effect Modeling | Simulate the impact of deuteration on the rate of metabolic reactions. researchgate.netresearchgate.net | Identify sites for deuteration to enhance metabolic stability. |

| Molecular Docking | Model the binding of deuterated minocycline to its biological targets. nih.govjuniperpublishers.com | Understand the structural basis of its activity and guide the design of more potent analogues. |

Exploration of Novel Research Avenues for Minocycline and its Deuterated Forms (non-clinical)

The unique properties of deuterated minocycline analogues pave the way for a range of novel, non-clinical research applications that extend beyond its traditional use as an antibiotic.

One promising area is the investigation of deuteration's impact on the non-antibiotic properties of minocycline. acs.org These include its anti-inflammatory, neuroprotective, and anti-cancer effects. Research could focus on whether the increased metabolic stability of deuterated analogues leads to enhanced efficacy or prolonged duration of action in preclinical models of these conditions. For example, the therapeutic potential of minocycline has been explored in preclinical stroke models. Deuterated analogues could be investigated to see if they offer improved neuroprotection.

The development of novel tetracycline (B611298) analogues is an active area of research, with a focus on overcoming antibiotic resistance and improving therapeutic profiles. Deuteration offers a strategy to fine-tune the properties of these new analogues. By selectively incorporating deuterium (B1214612) at sites vulnerable to metabolism, researchers can create compounds with potentially superior pharmacokinetic characteristics.

Furthermore, the use of deuterated minocycline as a research tool can facilitate the elucidation of complex biological pathways. For instance, it can be used to trace the uptake and distribution of the drug in different cell types or tissues, providing valuable insights into its mechanism of action at a subcellular level.

Q & A

Q. What controls are essential to ensure reproducibility in this compound tracer studies involving human-derived cells?

- Methodological Answer : Include isotype-matched deuterated controls (e.g., tetracycline-d6) to account for non-specific binding. Document cell passage numbers, media lot numbers, and incubation conditions (CO2 levels, humidity) to minimize batch variability. Use blinded analysis for quantitative endpoints (e.g., flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.